molecular formula C11H18F6N2O2 B3042038 1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol CAS No. 477847-09-9

1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol

Cat. No.: B3042038
CAS No.: 477847-09-9
M. Wt: 324.26 g/mol
InChI Key: WIMBFQAYZDLXAW-UHFFFAOYSA-N
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Description

The compound “1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also contains multiple trifluoro groups, which are known for their high electronegativity and can greatly influence the chemical behavior of the molecule. The presence of hydroxy groups (-OH) suggests that it may have some degree of polarity and could participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The diazepane ring provides a rigid, cyclic structure, while the trifluoro groups could add a significant degree of electron density. The hydroxy groups could allow for hydrogen bonding and could influence the compound’s solubility properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The trifluoro groups could increase its density and boiling point compared to similar compounds without these groups. The presence of the hydroxy groups could make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereocontrolled Access and Synthesis

    The compound has been utilized in highly stereocontrolled synthesis processes. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, was prepared in high enantiomeric purity and converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the compound's potential in creating structurally complex molecules (Shimizu, Sugiyama, & Fujisawa, 1996).

  • Catalysis and Reaction Mechanisms

    The compound has also been explored in catalysis and reaction mechanisms. For example, trinuclear copper complexes have been developed using derivatives of the compound as ligands. These complexes showed potential in facilitating O-atom insertion into CC and CH bonds, an important process in organic synthesis (Chen, Yang, Lee, & Chan, 2007).

Applications in Organic Chemistry

  • Synthesis of Fluorinated Compounds

    Research has shown the compound's role in synthesizing various fluorinated compounds. For instance, its derivatives were used to create novel quinoline-derived trifluoromethyl alcohols, indicating its versatility in organic synthesis (Sittaramane et al., 2015).

  • Molecular Dynamics Studies

    The compound has been subject to molecular dynamics simulation studies to understand the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This provides insights into the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).

  • Chemoenzymatic Synthesis

    The compound has been used in chemoenzymatic synthesis processes. For example, racemic 1-(β-hydroxypropyl)azoles, related to the compound in structure, were synthesized and further processed to create novel ionic liquids, highlighting the compound's potential in bioorganic chemistry (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use in a biological context, the diazepane ring and trifluoro groups could potentially interact with biological targets, but this would depend heavily on the specific context .

Future Directions

The potential applications and future directions for this compound would depend heavily on its intended use. It could potentially be of interest in medicinal chemistry due to the presence of the diazepane ring, which is found in some pharmaceutical compounds .

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F6N2O2/c12-10(13,14)8(20)6-18-2-1-3-19(5-4-18)7-9(21)11(15,16)17/h8-9,20-21H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBFQAYZDLXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CC(C(F)(F)F)O)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148550
Record name Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477847-09-9
Record name Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477847-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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